molecular formula C9H5BrN2O2 B144396 8-Bromo-5-nitroquinoline CAS No. 139366-35-1

8-Bromo-5-nitroquinoline

Cat. No. B144396
CAS RN: 139366-35-1
M. Wt: 253.05 g/mol
InChI Key: LEMUPVPKQOTZAE-UHFFFAOYSA-N
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Description

8-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance stored in dry, room temperature conditions .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 370.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Physical And Chemical Properties Analysis

8-Bromo-5-nitroquinoline is a solid substance with a molecular refractivity of 56.4±0.3 cm3. It has a polar surface area of 59 Å2 and a polarizability of 22.4±0.5 10-24 cm3. The surface tension is 65.1±3.0 dyne/cm, and the molar volume is 144.8±3.0 cm3 .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 8-Bromo-5-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are present in various therapeutic agents and are being applied to create compounds with wide-ranging pharmacological activities .

Antioxidant Activity

Quinoline-based compounds, including 8-Bromo-5-nitroquinoline, have demonstrated antioxidant properties . They can neutralize free radicals, which are harmful to our bodies.

Anti-Inflammatory Activity

Quinoline derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation.

Antimalarial Activity

Quinoline and its derivatives have shown anti-plasmodial activities, making them potential candidates for the development of antimalarial drugs .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline-based compounds have been studied for their potential anti-SARS-CoV-2 activities .

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activities, which could be beneficial in the treatment of tuberculosis .

Industrial Chemistry

In addition to their medicinal applications, quinoline motifs are also important in industrial chemistry . They are involved in the synthesis of various chemical compounds.

Safety and Hazards

8-Bromo-5-nitroquinoline is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 8-Bromo-5-nitroquinoline are not mentioned in the available resources, quinoline compounds in general have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .

properties

IUPAC Name

8-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUPVPKQOTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577156
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-nitroquinoline

CAS RN

139366-35-1
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Bromoquinoline (25.00 g, 120.2 mmol) was dissolved in sulfuric acid (82.5 mL) at rt and then cooled to 0° C. HNO3 (fuming, 32.5 mL) was then slowly added over a 10 minute period. The reaction was then warmed to rt and then to 65° C. After 48 h at 65° C., the reaction was cooled to rt and poured onto 500 g of ice. This solution was extracted with methylene chloride (5×200 mL). The organic layers were washed once with brine and dried over anhydrous sodium sulfate. Concentration gave the crude compound 464A as a light yellow solid (28.6 g, 94%). HPLC: 98% at 2.717 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82.5 mL
Type
solvent
Reaction Step One
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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